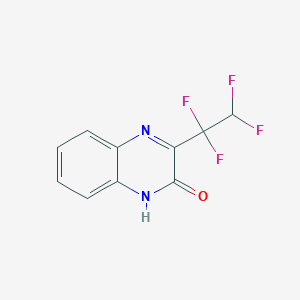
3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biomedical research. This compound is a derivative of quinoxaline and has been found to exhibit promising pharmacological properties.
作用機序
The mechanism of action of 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This compound has also been shown to induce the production of reactive oxygen species, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of using 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone in lab experiments is its high potency and selectivity against cancer cells. This compound has been shown to exhibit significant activity even at low concentrations, making it a promising candidate for further studies. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action and its potential interactions with other compounds. Another direction is to explore its potential applications in drug development, particularly for the treatment of cancer and inflammatory diseases. Additionally, future studies could focus on optimizing the synthesis method to improve yield and purity. Finally, more research is needed to assess the safety and toxicity of this compound in vivo.
合成法
The synthesis of 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone involves the reaction of 2-nitroaniline with 2,2,2-trifluoroethylamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then treated with a suitable acid to yield the final product. This method has been optimized for high yield and purity and has been used in several studies.
科学的研究の応用
3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone has been extensively studied for its potential applications in drug development. It has been found to exhibit significant activity against several types of cancer cells, including lung cancer, breast cancer, and colon cancer. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-(1,1,2,2-tetrafluoroethyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-9(12)10(13,14)7-8(17)16-6-4-2-1-3-5(6)15-7/h1-4,9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNTCIWOMBDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385370 |
Source


|
| Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89995-27-7 |
Source


|
| Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
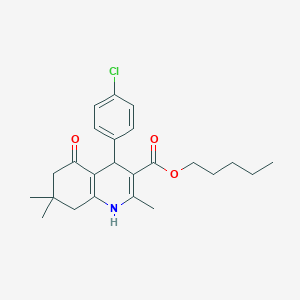
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)
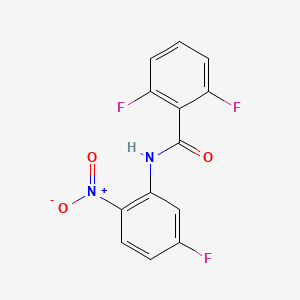
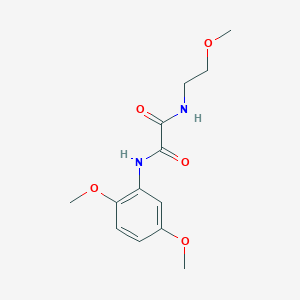
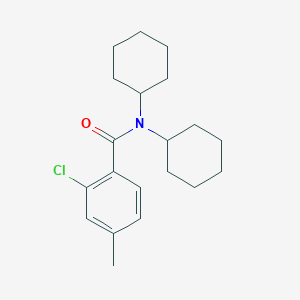

![11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4978004.png)
![N-isopropyl-2-[4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinyl]acetamide](/img/structure/B4978019.png)
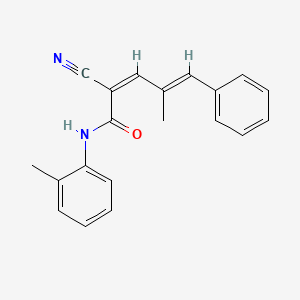
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4978024.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4978027.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4978034.png)